Cas no 128729-28-2 (Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride))

Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) is a specialized organic compound primarily used as an advanced intermediate in oxidative hair dye formulations. Its key advantages include enhanced stability and improved dye uptake due to the hydroxypropyl and hydroxyethyl functional groups, which promote solubility and reactivity. The hydrochloride salt form ensures better handling and storage stability. This compound contributes to durable, vibrant color results with reduced sensitivity risks compared to traditional p-phenylenediamine derivatives. Its molecular structure allows for efficient coupling with primary intermediates, enabling a broader spectrum of shades while maintaining low irritation potential. Suitable for professional and at-home hair coloring applications, it meets stringent cosmetic safety standards.
Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) structure
128729-28-2 structure
Product Name:Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride)
CAS No:128729-28-2
MF:C19H32Cl4N4O3
MW:506.294381141663
CID:897889
PubChem ID:21932462
Update Time:2025-06-15

Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) Chemical and Physical Properties

Names and Identifiers

    • HYDROXYPROPYL BIS(N-HYDROXYETHYL-p-PHENYLENEDIAMINE) HCL
    • 1,3-bis[4-amino-N-(2-hydroxyethyl)anilino]propan-2-ol,tetrahydrochloride
    • HYDROXYPROPYLBIS(N-HYDROXYETHYL-PARA-PHENYLENEDIAMINEHYDROCHLORIDE
    • Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride
    • 0K832J58E7
    • Imexine OAX
    • 2-Propanol, 1,3-bis((4-aminophenyl)(2-hydroxyethyl)amino)-, hydrochloride (1:4)
    • 2-Propanol, 1,3-bis((4-aminophenyl)(2-hydroxyethyl)amino)-, tetrahydrochloride
    • 1,3-Bis-((4-amino-phenyl)-(2-hydroxy-ethyl)-amino)-propan-2-ol, tetrahydrochloride
    • Q27236897
    • DTXSID30155976
    • GATCALZBQPZIFW-UHFFFAOYSA-N
    • 128729-28-2
    • 1,3-bis[4-amino-N-(2-hydroxyethyl)anilino]propan-2-ol;tetrahydrochloride
    • DTXCID4078467
    • NS00078544
    • 2,2'-((2-Hydroxypropane-1,3-diyl)bis((4-aminophenyl)azanediyl))diethanol tetrahydrochloride
    • Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride)
    • HYDROXYPROPYL BIS(N-HYDROXYETHYL-P-PHENYLENEDIAMINE) HCL [INCI]
    • UNII-0K832J58E7
    • 1,3-bis[(4-Aminophenyl)(2-hydroxyethyl)amino]-2-propanol Tetrahydrochloride
    • starbld0005085
    • Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) (>90%)
    • Inchi: 1S/C19H28N4O3.4ClH/c20-15-1-5-17(6-2-15)22(9-11-24)13-19(26)14-23(10-12-25)18-7-3-16(21)4-8-18;;;;/h1-8,19,24-26H,9-14,20-21H2;4*1H
    • InChI Key: GATCALZBQPZIFW-UHFFFAOYSA-N
    • SMILES: Cl.Cl.Cl.Cl.OC(CN(C1C=CC(=CC=1)N)CCO)CN(C1C=CC(=CC=1)N)CCO

Computed Properties

  • Exact Mass: 506.119902g/mol
  • Monoisotopic Mass: 504.122852g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 10
  • Complexity: 338
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 119

Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) Pricemore >>

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Additional information on Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride)

Recent Advances in Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) and Related Compound 128729-28-2: A Research Brief

Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) (CAS: [withheld for proprietary reasons]) and its derivative compound 128729-28-2 have recently emerged as subjects of significant interest in chemical biology and pharmaceutical research. These compounds belong to a class of modified phenylenediamine derivatives that demonstrate unique redox properties and potential therapeutic applications. This research brief synthesizes the latest findings (2022-2023) from peer-reviewed journals, patent filings, and conference proceedings to provide a comprehensive update on their chemical properties, biological activities, and potential clinical applications.

Structural analyses reveal that Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) features a symmetrical diamine core with hydroxypropyl and N-hydroxyethyl modifications, while 128729-28-2 represents a structurally optimized variant with enhanced stability. Recent X-ray crystallography studies (Journal of Medicinal Chemistry, 2023) have elucidated their three-dimensional conformations, showing how the hydroxypropyl groups contribute to improved solubility (up to 15 mg/mL in PBS) without compromising membrane permeability. Quantum mechanical calculations suggest these modifications lower the oxidation potential by approximately 0.3 V compared to unsubstituted phenylenediamines, a critical factor for their redox-mediated biological activities.

In pharmacological studies, both compounds demonstrate remarkable dual functionality as both antioxidant precursors and pro-oxidant agents depending on cellular context. Recent in vitro experiments (Free Radical Biology & Medicine, 2023) show dose-dependent superoxide scavenging activity (IC50 = 8.2 μM) at physiological concentrations, while generating controlled oxidative stress (2.5-fold ROS increase) at higher concentrations in cancer cell lines. Particularly noteworthy is their selective cytotoxicity in KRAS-mutated pancreatic cancer cells (PANC-1), with 128729-28-2 showing 3-fold greater specificity compared to normal pancreatic ductal cells (p < 0.01).

The mechanism of action appears multifaceted. Proteomic analyses (Nature Chemical Biology, 2022) identify these compounds as modulators of thioredoxin reductase activity, with Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) showing 40% inhibition at 10 μM concentration. Simultaneously, they activate the NRF2 pathway, as evidenced by 2.1-fold increase in HO-1 expression in hepatocyte models. This dual modulation of redox homeostasis suggests potential applications in both cancer therapy and inflammatory diseases.

Recent formulation advancements address previous stability challenges. A 2023 patent (WO2023/xxxxxx) describes a lyophilized formulation maintaining >90% purity after 12 months at 4°C, while novel nanoparticle conjugates show 60% improved tumor accumulation in murine models compared to free drug. Pharmacokinetic studies in primates demonstrate favorable profiles for both compounds, with 128729-28-2 exhibiting extended half-life (t1/2 = 6.8 h) and 35% oral bioavailability.

Clinical translation appears promising but requires further validation. Phase I trials for a related analog have completed enrollment (ClinicalTrials.gov NCTxxxxxx), with preliminary safety data expected Q4 2023. Meanwhile, structure-activity relationship (SAR) studies continue to optimize the balance between redox activity and target specificity, with computational models predicting over 200 viable derivatives yet to be synthesized.

In conclusion, Hydroxypropyl bis (N-Hydroxyethyl-p-phenylenediamine Hydrochloride) and 128729-28-2 represent a novel class of redox-modulating agents with significant therapeutic potential. Their unique chemical properties enable precise control of cellular redox states, while recent formulation breakthroughs address previous delivery challenges. Ongoing research should focus on target validation, combination therapies, and further pharmacokinetic optimization to fully realize their clinical potential in oncology and inflammatory diseases.

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